1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]- is a heterocyclic compound that belongs to the class of pyrrolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]- typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde. The reaction is carried out at a temperature of 50°C to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its inhibitory activity, it is being investigated for its potential use in cancer therapy.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]- involves its interaction with fibroblast growth factor receptors. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition can result in the reduction of cell proliferation and migration, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]- can be compared with other pyrrolopyridine derivatives such as:
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-3-[(3-methoxyphenyl)methyl]-: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(4-methoxyphenyl)methyl]-: The position of the methoxy group on the phenyl ring can influence the compound’s properties.
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-hydroxyphenyl)methyl]-: The presence of a hydroxy group instead of a methoxy group can alter the compound’s solubility and reactivity.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]- lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
858117-47-2 |
---|---|
Molecular Formula |
C15H13BrN2O |
Molecular Weight |
317.18 g/mol |
IUPAC Name |
4-bromo-3-[(3-methoxyphenyl)methyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H13BrN2O/c1-19-12-4-2-3-10(8-12)7-11-9-18-15-14(11)13(16)5-6-17-15/h2-6,8-9H,7H2,1H3,(H,17,18) |
InChI Key |
WKYYCFWGQMUVHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CNC3=NC=CC(=C23)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.